Methyl 1,2,3-triazine-4-carboxylate
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
150017-41-7 |
|---|---|
Molecular Formula |
C5H5N3O2 |
Molecular Weight |
139.11 g/mol |
IUPAC Name |
methyl triazine-4-carboxylate |
InChI |
InChI=1S/C5H5N3O2/c1-10-5(9)4-2-3-6-8-7-4/h2-3H,1H3 |
InChI Key |
BYTPHJAFXFEZLP-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NN=NC=C1 |
Origin of Product |
United States |
Overview of 1,2,3 Triazine Structural and Reactivity Principles in Chemical Synthesis
Isomeric Forms and Aromaticity of Triazine Systems
Triazines exist in three distinct isomeric forms, distinguished by the positions of the three nitrogen atoms within the six-membered ring. chemeurope.comwikipedia.org These isomers are:
1,2,3-Triazine (B1214393) (vicinal triazine): The three nitrogen atoms are adjacent to one another. researchgate.netdntb.gov.ua
1,2,4-Triazine (B1199460) (asymmetrical triazine or isotriazine): The nitrogen atoms are positioned at the 1, 2, and 4 positions. researchgate.netdntb.gov.ua
1,3,5-Triazine (symmetrical or s-triazine): The nitrogen atoms are arranged symmetrically around the ring. researchgate.netdntb.gov.ua
The aromaticity of these isomers is influenced by the arrangement of the nitrogen atoms. While all are considered aromatic, the presence of the electronegative nitrogen atoms leads to a non-uniform distribution of electron density within the ring. This results in a lower resonance energy compared to benzene, rendering them more reactive. researchgate.netdntb.gov.ua Among the three, the 1,2,3-triazine isomer is the least explored, partly due to its lower stability compared to the other two. ontosight.airesearchgate.net However, its derivatives have shown significant potential in various applications. researchgate.net
Table 1: Isomeric Forms of Triazine
| Isomer | Common Name | Position of Nitrogen Atoms |
| 1,2,3-Triazine | Vicinal triazine | 1, 2, 3 |
| 1,2,4-Triazine | Asymmetrical triazine | 1, 2, 4 |
| 1,3,5-Triazine | Symmetrical triazine | 1, 3, 5 |
Strategic Significance of the 1,2,3-Triazine Ring in Heterocyclic Synthesis
The 1,2,3-triazine ring system holds considerable strategic importance in the field of heterocyclic synthesis. Its unique electronic and structural features make it a valuable synthon for the construction of more complex heterocyclic architectures. A key reaction that highlights its utility is the inverse-electron-demand Diels-Alder (IEDDA) reaction. sigmaaldrich.comchemdict.com In these reactions, the electron-deficient 1,2,3-triazine acts as the diene component, reacting with electron-rich dienophiles. chemeurope.com
This reactivity has been harnessed to synthesize a variety of other heterocyclic systems. For instance, the reaction of 1,2,3-triazines with enamines can yield 2,3-disubstituted pyridines. researchgate.net Furthermore, their reactions with amidines are particularly noteworthy, providing a rapid and efficient route to substituted pyrimidines. researchgate.netorganic-chemistry.org The strategic placement of substituents on the 1,2,3-triazine ring can be used to modulate its reactivity and control the outcome of these cycloaddition reactions. organic-chemistry.org Despite being less stable than its isomers, the 1,2,3-triazine scaffold is a valuable building block in medicinal chemistry and materials science. researchgate.netnih.gov
Methyl 1,2,3-Triazine-4-carboxylate as a Key Reactive Scaffold in Organic Transformations
This compound is a particularly important derivative of 1,2,3-triazine, serving as a highly reactive scaffold in various organic transformations. sigmaaldrich.comchemdict.com The presence of the electron-withdrawing methyl carboxylate group at the C4 position significantly enhances the reactivity of the triazine ring towards nucleophilic attack and in IEDDA reactions. organic-chemistry.org
This heightened reactivity makes this compound a valuable substrate for the synthesis of highly functionalized nitrogen-containing heterocycles. sigmaaldrich.comchemdict.com Research has demonstrated its utility in reactions with a wide range of nucleophiles. For example, its reaction with amidines proceeds at remarkable rates, even at room temperature, to produce pyrimidines in high yields. organic-chemistry.orgacs.orgnih.gov
Studies have systematically explored the scope of these reactions, revealing that the electronic nature of the substituents on both the triazine and the reaction partner plays a crucial role in determining the reaction rate and outcome. acs.orgnih.gov The predictable and high reactivity of this compound has established it as a powerful tool for the construction of complex molecular architectures, including those found in natural products and pharmaceutically active compounds. organic-chemistry.orgnih.gov
Table 2: Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₅N₃O₂ |
| CAS Number | 150017-41-7 |
| Molecular Weight | 139.11 g/mol |
| Physical Form | Solid |
| Storage Temperature | 2-8°C |
Reaction Mechanisms and Reactivity of Methyl 1,2,3 Triazine 4 Carboxylate
Inverse Electron-Demand Diels-Alder (IEDDA) Cycloaddition Reactionsacs.orgnih.govnih.gov
The IEDDA reaction is a cornerstone of 1,2,3-triazine (B1214393) chemistry, providing a powerful tool for the synthesis of various heterocyclic systems. acs.org These reactions typically proceed through a cycloaddition followed by the extrusion of a small molecule, most commonly dinitrogen (N₂), to yield a new, stable aromatic ring. nih.govnih.gov
Reaction with Enamines: Pyridine (B92270) Product Formation via C6/N3 Cycloaddition and Regioselectivitynih.gov
The reaction of 1,2,3-triazines with enamines demonstrates a characteristic and exclusive N1/C4 cycloaddition regioselectivity. nih.gov In this process, the nucleophilic carbon of the electron-rich enamine attaches to the C4 position of the triazine ring. nih.gov This regioselectivity is a consistent feature observed in the reactions of various 1,2,3-triazine derivatives. nih.gov The initial cycloaddition is followed by the loss of N₂, leading to the formation of pyridine products.
Reaction with Amidines: Pyrimidine (B1678525) Derivative Formationacs.orgescholarship.orgresearchgate.netnih.gov
The reaction between 1,2,3-triazines and amidines is a highly efficient method for the synthesis of pyrimidine derivatives, proceeding rapidly and with high selectivity. acs.orgescholarship.org Mechanistic studies, including ¹⁵N-labeling and kinetic investigations, have revealed that this transformation does not follow the expected concerted or stepwise Diels-Alder/retro-Diels-Alder pathway. acs.orgescholarship.org Instead, the reaction proceeds through a stepwise addition/N₂ elimination/cyclization mechanism. acs.orgescholarship.org
The rate-determining step is the initial nucleophilic attack of the amidine on the C4 position of the 1,2,3-triazine ring. acs.orgescholarship.org This is followed by an energetically favorable elimination of dinitrogen. acs.orgescholarship.org This mechanistic understanding explains the remarkable reactivity observed between 1,2,3-triazines and amidines, which provides nearly quantitative conversion to pyrimidines under mild conditions. acs.orgnih.gov The reaction exhibits exclusive C4/N1 cycloaddition selectivity. acs.org
Reaction with β-Ketocarbonyl Compounds and Nitrile Derivatives: Polysubstituted Pyridine Synthesisresearchgate.netrhhz.net
Methyl 1,2,3-triazine-4-carboxylate and related derivatives react with β-ketocarbonyl compounds and nitrile derivatives to produce highly substituted pyridines. researchgate.net This transformation proceeds via a cascade nucleophilic addition reaction. The proposed mechanism involves the initial base-mediated addition of the activated ketone or acetonitrile (B52724) to the C4-position of the 1,2,3-triazine. Subsequent intramolecular nucleophilic attack of the nitrogen anion onto the carbonyl or cyano group forms a strained bridged-ring intermediate, which then releases N₂ to form the pyridine ring.
Reaction with Aminopyrazoles: Pyrazolo[1,5-a]pyrimidine (B1248293) Formationresearchgate.netdntb.gov.uanih.govnih.govresearchgate.netresearchgate.net
The reaction of 1,2,3-triazines with 5-aminopyrazoles provides a direct route to the synthesis of pyrazolo[1,5-a]pyrimidines. researchgate.netnih.gov These compounds are of interest due to their structural analogy to purines and their potential as antimetabolites in biochemical pathways. nih.govresearchgate.net The reaction involves the condensation of the two heterocyclic systems, leading to the formation of the fused pyrazolo[1,5-a]pyrimidine ring system. nih.gov This reaction has been utilized in the synthesis of various substituted derivatives of this heterocyclic family. dntb.gov.uanih.govresearchgate.net
Impact of C5 and C4/C6 Substituents on IEDDA Reactivity and Cycloaddition Scopeacs.orgnih.govnih.govnih.govorganic-chemistry.org
Substituents on the 1,2,3-triazine ring have a profound effect on the reactivity and scope of IEDDA reactions. acs.orgnih.gov
C5 Substituents: The presence of an electron-withdrawing group at the C5 position significantly enhances the reactivity of the 1,2,3-triazine in IEDDA reactions. acs.orgnih.govnih.gov The reactivity can be predictably modulated by the C5 substituent, with the trend being CO₂Me > Ph > H. nih.govnih.gov This increased reactivity expands the range of dienophiles that can participate in the cycloaddition, making these substituted 1,2,3-triazines powerful heterocyclic azadienes for synthetic applications. acs.orgnih.gov Importantly, the C5 substituent does not alter the intrinsic N1/C4 cycloaddition regioselectivity. nih.gov For instance, methyl 1,2,3-triazine-5-carboxylate reacts with amidines at rates nearly 10,000-fold faster than the unsubstituted 1,2,3-triazine. nih.govorganic-chemistry.org
Table 1: Effect of Substituents on the Reactivity of 1,2,3-Triazines in IEDDA Reactions
| Substituent Position | Substituent Type | Effect on Reactivity | Impact on Reaction Scope |
| C5 | Electron-withdrawing (e.g., CO₂Me) | Significantly increases reactivity. acs.orgnih.govnih.gov | Expands the range of participating dienophiles. acs.orgnih.gov |
| C4 | Methyl | Little effect on reaction rate. nih.govorganic-chemistry.org | Does not significantly alter the scope. nih.govorganic-chemistry.org |
| C4/C6 | Dimethyl | Slows down the reaction rate. nih.govorganic-chemistry.org | Maintains a broad substrate scope. nih.govorganic-chemistry.org |
Mechanistic Investigations of Nucleophilic Addition to 1,2,3-Triazinesnih.govnih.govacs.orgescholarship.org
The initial step in many reactions of 1,2,3-triazines, including the IEDDA reactions, is a nucleophilic addition to the electron-deficient triazine ring. nih.govnih.gov The site of this initial attack, either at the C4 or C6 position, is a critical factor in determining the final product. nih.govnih.gov
Computational and experimental studies have been conducted to elucidate the mechanisms of these nucleophilic additions. For symmetrically substituted 1,2,3-triazines, the site of addition can be influenced by the nature of the nucleophile. nih.govnih.gov In the case of unsymmetrical 1,2,3-triazine-1-oxides, a related class of compounds, C- and N-nucleophiles tend to add at the C-6 position. nih.govnih.gov In contrast, some O- and S-nucleophiles exhibit selectivity for the C-4 position. nih.gov
Kinetic isotope effect studies and computational investigations on the reaction of 1,2,3-triazines with amidines have provided strong evidence against a concerted Diels-Alder mechanism. acs.org These studies support a stepwise pathway initiated by nucleophilic attack. acs.orgescholarship.org The accumulation of a partial positive charge on the amidine in the transition state further corroborates the nucleophilic addition as the initial and rate-determining step. escholarship.org
Addition/N2 Elimination/Cyclization Pathway versus Diels-Alder/Retro Diels-Alder Sequence
The reaction of 1,2,3-triazines with nucleophiles can proceed through two primary mechanistic routes: a stepwise addition/N2 elimination/cyclization pathway or a concerted or stepwise Diels-Alder/retro-Diels-Alder sequence. escholarship.orgacs.org
In the context of reactions with amidines, computational and experimental studies, including 15N-labeling and kinetic investigations, have shown that the reaction proceeds via an addition/N2 elimination/cyclization pathway . escholarship.org This pathway is favored over the traditional Diels-Alder mechanism. escholarship.orgacs.org The initial step involves the nucleophilic attack of the amidine on the C4 position of the triazine ring. escholarship.org This is followed by the elimination of a nitrogen molecule (N2), a step that is energetically more favorable than the formation of a Diels-Alder cycloadduct. escholarship.org
The Diels-Alder/retro-Diels-Alder sequence is another significant reaction pathway for 1,2,3-triazines, particularly in inverse electron demand Diels-Alder (IEDDA) reactions. nih.govacs.org This pericyclic reaction involves the [4+2] cycloaddition of the triazine (acting as the diene) with a dienophile. wikipedia.org The resulting adduct can then undergo a retro-Diels-Alder reaction, often leading to the formation of a new heterocyclic system with the extrusion of a small molecule like N2. wikipedia.orgmasterorganicchemistry.com While this pathway is well-established for many azadienes, for reactions with certain nucleophiles like amidines, the addition/elimination pathway is the operative mechanism for 1,2,3-triazines. escholarship.orgacs.org
Rate-Limiting Step Analysis: Initial Nucleophilic Attack on Azine C4
High Energy Barrier: Computational analysis reveals that the initial nucleophilic attack has the highest free energy barrier in the reaction profile. escholarship.orgacs.org
Absence of Intermediates: No reaction intermediates are typically observed experimentally, which is consistent with a rate-determining initial step followed by faster subsequent steps. nih.gov
Kinetic Isotope Effect (KIE): A significant kinetic isotope effect is observed at the C6 carbon, indicating that bond formation at this position is involved in the rate-determining step. acs.org
Hammett Relationship: A strong Hammett relationship with a positive charge accumulation on the amidine in the transition state further supports the nucleophilic attack as the key step. acs.org
Site Selectivity in Nucleophilic Addition (C4 vs C6)
The regioselectivity of nucleophilic attack on the 1,2,3-triazine ring is a critical aspect of its reactivity, with C4 and C6 being the primary sites of addition. nih.govacs.org The preferred site of attack is dependent on the nature of the nucleophile and the substitution pattern of the triazine. researchgate.netnih.gov
In reactions involving C- and N-nucleophiles in IEDDA cycloadditions, the attack generally occurs at the C6-position for both 1,2,3-triazines and their corresponding 1-oxides. nih.govacs.orgnih.gov Similarly, hydride addition from sodium borohydride (B1222165) also takes place at the C6 position. nih.govacs.orgnih.gov
However, with sulfur nucleophiles like thiophenoxide, cysteine, and glutathione, the nucleophilic addition occurs at the C6-position of the 1,2,3-triazine core. nih.govacs.orgresearchgate.netnih.gov In contrast, for 1,2,3-triazine 1-oxides, these same sulfur nucleophiles, as well as alkoxides, show a preference for attacking the C4-position . nih.govacs.orgresearchgate.netnih.gov
This differential site selectivity highlights the electronic influence of the N-oxide functionality on the triazine ring.
Reactivity Divergence between 1,2,3-Triazines and 1,2,3-Triazine 1-Oxides in Nucleophilic Addition
While both 1,2,3-triazines and 1,2,3-triazine 1-oxides undergo nucleophilic addition, there are notable differences in their reactivity and site selectivity. nih.gov
Rate of Reaction: In IEDDA cycloadditions with C- and N-nucleophiles, while the site of addition (C6) is the same for both, the product formation is faster with 1,2,3-triazine 1-oxides . nih.govacs.orgnih.govthieme-connect.com
Site of Addition: A significant divergence is observed with different types of nucleophiles. researchgate.net
C- and N-nucleophiles (in IEDDA): Both react at the C6-position. acs.orgnih.gov
Hydride (NaBH4): Both react at the C6-position. acs.orgnih.gov
Oxygen and Sulfur nucleophiles: Attack occurs at the C6-position for 1,2,3-triazines, but at the C4-position for 1,2,3-triazine 1-oxides. nih.govthieme-connect.com
Azide (B81097) (TMSN3): In a notable reversal, azide attacks the C4-position of the 1,2,3-triazine 1-oxide. nih.gov
These differences underscore the significant electronic perturbation introduced by the N-oxide group, which alters the electrophilicity of the C4 and C6 positions. researchgate.net
Table 1: Site Selectivity of Nucleophilic Addition
| Nucleophile | 1,2,3-Triazine | 1,2,3-Triazine 1-Oxide |
|---|---|---|
| C- and N-nucleophiles (IEDDA) | C6 acs.orgnih.gov | C6 acs.orgnih.gov |
| Hydride (NaBH4) | C6 acs.orgnih.gov | C6 acs.orgnih.gov |
| Alkoxides | Not specified | C4 acs.orgnih.gov |
| Thiophenoxide, Cysteine, Glutathione | C6 acs.orgresearchgate.netnih.gov | C4 acs.orgresearchgate.netnih.gov |
| Azide (TMSN3) | Not specified | C4 nih.gov |
Data derived from cited research articles.
Alternative Reaction Pathways: Concerted SNAr Reactions of Substituted Triazines
While addition-elimination and cycloaddition pathways are common, substituted triazines can also undergo concerted nucleophilic aromatic substitution (SNAr) reactions . acs.org This is particularly relevant for triazines bearing a good leaving group. acs.org
For instance, the reaction of 5-bromo-1,2,3-triazines with phenols proceeds via a concerted SNAr mechanism, a pathway that is less common than the classical stepwise mechanism involving a Meisenheimer intermediate. acs.orgnih.gov Density functional theory (DFT) calculations have supported this concerted process, where the addition of the nucleophile and the departure of the leaving group occur in a single step. acs.org
This concerted SNAr pathway has been developed for the C5-selective functionalization of 1,2,3-triazines, providing a valuable method for synthesizing diversely substituted triazines. acs.org Generally, SNAr reactions on heterocyclic systems are now understood to often follow concerted pathways. springernature.com
Derivatization and Functionalization Strategies of Methyl 1,2,3 Triazine 4 Carboxylate
Modification of the Carboxylate Group
The carboxylate group at the C4 position of the 1,2,3-triazine (B1214393) ring serves as a versatile handle for introducing a wide range of functional groups. Standard transformations of the ester, such as hydrolysis to the corresponding carboxylic acid followed by amide coupling or reduction to the alcohol, provide avenues for diversification.
A significant application of methyl 1,2,3-triazine-4-carboxylate and its derivatives is their participation in inverse electron demand Diels-Alder (IEDDA) reactions. sigmaaldrich.com The electron-withdrawing nature of the carboxylate group enhances the reactivity of the 1,2,3-triazine ring as a diene. For instance, methyl 1,2,3-triazine-5-carboxylate has been shown to react rapidly with various alkyl and aryl amidines at room temperature, leading to the formation of pyrimidines in high yields. acs.orgnih.gov This reactivity is substantially greater than that of the unsubstituted 1,2,3-triazine. acs.org
Kinetic studies have quantified this enhanced reactivity, demonstrating that methyl 1,2,3-triazine-5-carboxylate reacts nearly 10,000 times faster than the parent 1,2,3-triazine with benzamidine. acs.org The reaction proceeds through an initial nucleophilic attack of the amidine on the C4 position of the triazine, followed by a favored nitrogen elimination step. acs.org
The following table summarizes the reaction of methyl 1,2,3-triazine-5-carboxylate with various amidines:
| Amidine | Product | Yield (%) |
| Benzamidine | 2-Phenylpyrimidine-5-carboxamide | 95 |
| 4-Methoxybenzamidine | 2-(4-Methoxyphenyl)pyrimidine-5-carboxamide | 92 |
| 4-Chlorobenzamidine | 2-(4-Chlorophenyl)pyrimidine-5-carboxamide | 96 |
| Acetamidine | 2-Methylpyrimidine-5-carboxamide | 85 |
| Data compiled from studies on the reaction of methyl 1,2,3-triazine-5-carboxylate with amidines. nih.gov |
Strategic Functional Group Tolerance in Synthetic Transformations
The synthesis of functionalized 1,2,3-triazines often requires methodologies that tolerate a wide array of functional groups. This is crucial for building complex molecules and for late-stage functionalization strategies.
One notable method involves the deoxygenation of 1,2,3-triazine 1-oxides using trialkyl phosphites. organic-chemistry.orgresearchgate.net This approach is efficient and proceeds under mild conditions, allowing for the synthesis of various aromatic and aliphatic substituted 1,2,3-triazine-4-carboxylate derivatives in high yields. organic-chemistry.orgresearchgate.net The reaction demonstrates good functional group tolerance, a key advantage for complex molecule synthesis. organic-chemistry.org For example, triethyl phosphite (B83602) has been shown to be more reactive than trimethyl phosphite in these deoxygenation reactions. organic-chemistry.orgresearchgate.net
Another synthetic route that showcases functional group tolerance is the conversion of (Z)-4-aryl-2,4-diazido-2-alkenoates to 6-aryl-1,2,3-triazine-4-carboxylate esters. organic-chemistry.org This transformation occurs under mildly basic conditions and does not require transition metals or strong acids, preserving a wide range of functional groups. organic-chemistry.org
The table below provides examples of substituted 1,2,3-triazines synthesized via deoxygenation of their corresponding 1-oxides:
| Substituent (R) | Reagent | Yield (%) |
| Phenyl | P(OMe)₃ | 98 |
| 4-Tolyl | P(OMe)₃ | 95 |
| 4-Chlorophenyl | P(OMe)₃ | 97 |
| Ethyl | P(OEt)₃ | 92 |
| Data from the deoxygenation of substituted 1,2,3-triazine 1-oxides. organic-chemistry.org |
Late-Stage Functionalization Approaches Utilizing the 1,2,3-Triazine Core
Late-stage functionalization (LSF) is a powerful strategy in drug discovery and development, allowing for the modification of complex molecular scaffolds at a late point in the synthetic sequence. The 1,2,3-triazine core is amenable to such strategies, primarily through C-H activation and cycloaddition reactions. organic-chemistry.orgscispace.com
The formation of 1,2,3-triazine 1-oxides from vinyl diazo compounds and tert-butyl nitrite (B80452) is a formal [5 + 1] cycloaddition that proceeds with high regioselectivity and functional group tolerance, making it suitable for LSF. organic-chemistry.org These 1-oxides can then be further functionalized.
Direct C-H functionalization of the 1,2,3-triazine ring is another important LSF approach. While challenging due to the electron-deficient nature of the ring and the presence of Lewis basic nitrogen atoms, methods for C-H activation have been developed. scispace.com For instance, copper-catalyzed oxidative C(sp³)–H functionalization has been used for the synthesis of related triazine systems. acs.orgrsc.org
Furthermore, the 1,2,3-triazine ring itself can act as a synthon for other heterocycles in LSF. The reaction of 5-bromo-1,2,3-triazines with aryloxides provides 5-aryloxy-1,2,3-triazines, which can then be converted in a one-pot manner to biologically relevant 3-aryloxy-pyridines. organic-chemistry.org This highlights the utility of the 1,2,3-triazine core as a masked pyridine (B92270) equivalent.
Computational Chemistry in Elucidating Methyl 1,2,3 Triazine 4 Carboxylate Reactivity and Mechanisms
Density Functional Theory (DFT) Calculations for Reaction Mechanisms
Density Functional Theory (DFT) has become a cornerstone for investigating the mechanisms of complex organic reactions. For the 1,2,3-triazine (B1214393) system, DFT calculations have been instrumental in mapping out the potential energy surfaces of its reactions, particularly its cycloadditions. mdpi.com Extensive computational investigations have been applied to the reaction of 1,2,3-triazines with amidines, which yields pyrimidines. escholarship.org These studies have revealed that the reaction does not follow a conventional concerted or stepwise Diels-Alder/retro-Diels-Alder sequence. escholarship.org
Instead, DFT calculations support an addition/N2 elimination/cyclization pathway. escholarship.org This proposed mechanism is consistent with both experimental and computational results. escholarship.org The initial step involves the nucleophilic addition of the amidine to the C4 position of the 1,2,3-triazine ring. This is followed by the elimination of a molecule of nitrogen (N2) and subsequent cyclization to form the final pyrimidine (B1678525) product. escholarship.org The ability of DFT to model the energies of reactants, products, intermediates, and transition states allows for the detailed exploration and validation of such complex, multi-step reaction pathways that might otherwise be difficult to confirm experimentally. mdpi.comescholarship.org
Analysis of Electronic and Steric Effects on Reactivity and Selectivity
The reactivity and selectivity of 1,2,3-triazines are profoundly influenced by the electronic and steric nature of their substituents. Computational studies, in conjunction with experimental kinetic data, provide a quantitative understanding of these effects. The reaction of 5-substituted 1,2,3-triazines with amidines serves as an excellent case study.
Electronic Effects: The placement of an electron-withdrawing group, such as a methyl ester, on the 1,2,3-triazine ring dramatically enhances its reactivity in inverse electron demand Diels-Alder type reactions. nih.govorganic-chemistry.org For instance, Methyl 1,2,3-triazine-5-carboxylate (a close isomer of the title compound) is an exceptionally reactive compound, reacting nearly 10,000-fold faster than the unsubstituted 1,2,3-triazine. nih.govorganic-chemistry.org Kinetic studies have quantified this electronic influence, yielding a large positive Hammett ρ value of +7.9 for the reaction of 5-substituted 1,2,3-triazines with benzamidine, which confirms the inverse electron demand nature of the cycloaddition. nih.gov This indicates that the reaction is highly sensitive to the electronic effects of substituents on the triazine ring, with electron-withdrawing groups stabilizing the transition state and accelerating the reaction. nih.gov The 5-cyano-1,2,3-triazine is even more reactive, with a rate constant 140,000 times greater than the parent 1,2,3-triazine. organic-chemistry.org
Steric Effects: Steric hindrance also plays a critical role in modulating reactivity. Studies on C4 and C6 substituted Methyl 1,2,3-triazine-5-carboxylate reveal the impact of steric bulk near the reaction centers. nih.gov While a single methyl group at the C4 position has only a minor effect on the reaction rate, the presence of dimethyl substitution at both C4 and C6 positions significantly slows down the reaction. nih.govorganic-chemistry.org This rate reduction is attributed to a direct steric impediment to the approaching nucleophile and an indirect steric effect where the bulky ortho substituents force the C5-methyl ester group to rotate out of the plane of the triazine ring. nih.gov This disruption of conjugation diminishes the electron-withdrawing effect of the ester, thereby reducing the reactivity of the system. nih.gov
| 1,2,3-Triazine Derivative | Second-Order Rate Constant (k₂, M⁻¹s⁻¹) | Relative Rate |
|---|---|---|
| Methyl 1,2,3-triazine-5-carboxylate | 1.5 ± 0.03 | 8,824 |
| Methyl 4-methyl-1,2,3-triazine-5-carboxylate | 0.25 ± 0.004 | 1,471 |
| Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate | (8.8 ± 0.1) × 10⁻⁴ | 5.2 |
| 1,2,3-Triazine (unsubstituted) | (1.7 ± 0.03) × 10⁻⁴ | 1 |
| 5-Cyano-1,2,3-triazine | 24.4 ± 0.8 | 143,529 |
| 5-Cyano-4,6-dimethyl-1,2,3-triazine | (6.3 ± 0.1) × 10⁻² | 371 |
Data sourced from a comprehensive study on 1,2,3-triazine reactivity. nih.gov
Kinetic Investigations and Kinetic Isotope Effect Studies to Determine Rate-Limiting Steps
Kinetic investigations are fundamental to understanding reaction mechanisms, and when combined with kinetic isotope effect (KIE) studies, they can pinpoint the rate-limiting step of a reaction sequence. princeton.edu For the reaction between 1,2,3-triazines and amidines, kinetic measurements have provided second-order rate constants that quantitatively describe the influence of substituents. nih.govorganic-chemistry.org
Modeling of Intermediates and Transition States in Reaction Pathways
A significant advantage of computational chemistry is its ability to model the high-energy, transient species that define a reaction pathway, namely intermediates and transition states. princeton.edu For the reaction of 1,2,3-triazines with amidines, computational modeling has been essential in substantiating the proposed mechanism over other possibilities. escholarship.org
Researchers have modeled the transition state for the initial nucleophilic attack of the amidine on the triazine C4. escholarship.org The calculated energy barrier for this step corresponds to the rate-limiting step of the reaction. escholarship.org Furthermore, computational models have been used to compare the energetics of the proposed pathway with those of a traditional, albeit stepwise, Diels-Alder cycloaddition. escholarship.org These calculations revealed that the subsequent N2 elimination from the initial adduct is an energetically favored process, while the stepwise formation of a Diels-Alder cycloadduct is disfavored. escholarship.org By mapping the energies of the various potential intermediates and transition states, these computational models provide a clear and compelling picture of the most likely reaction coordinate, fully aligning with and explaining the experimental observations of reactivity and product formation. escholarship.org
Advanced Applications in Synthetic Organic Chemistry
Methyl 1,2,3-Triazine-4-carboxylate as a Versatile Azadiene in N-Heterocycle Synthesis
The 1,2,3-triazine (B1214393) core of this compound functions as an electron-deficient azadiene, making it an excellent participant in inverse electron demand Diels-Alder (IEDDA) reactions. sigmaaldrich.comnih.gov This type of cycloaddition, where the diene is electron-poor and the dienophile is electron-rich, is a cornerstone of modern heterocyclic synthesis. The presence of the electron-withdrawing methyl carboxylate group at the C4 position further enhances the reactivity of the triazine ring towards nucleophilic attack by electron-rich dienophiles.
The IEDDA reaction of this compound typically proceeds with the expulsion of a molecule of nitrogen (N₂), leading to the formation of a new heterocyclic ring. This strategy has been extensively utilized by research groups, such as the Boger Research Group, to construct a wide array of highly functionalized nitrogen-containing heterocycles. sigmaaldrich.com The reaction is often characterized by its high efficiency and regioselectivity, providing a reliable method for accessing complex molecular architectures.
Recent studies have expanded the scope of 1,2,3-triazine cycloadditions, highlighting them as an under-explored class of heterocyclic azadienes. nih.gov Systematic explorations have delved into their synthesis, the incorporation of various substitution patterns, and their Diels-Alder reactions with traditional electron-rich dienophiles. nih.gov
Divergent Construction of Highly Substituted Pyridines, Pyrimidines, and Other Fused Heterocyclic Systems
A significant application of this compound lies in its ability to serve as a precursor for a variety of heterocyclic systems through divergent synthetic pathways. This versatility allows for the generation of molecular diversity from a single starting material.
Synthesis of Pyridines:
The reaction of 5-bromo-1,2,3-triazines can lead to the formation of 5-aryloxy-1,2,3-triazines, which serve as convenient precursors for biologically important 3-aryloxypyridines in a one-pot reaction. organic-chemistry.org This transformation showcases the utility of the 1,2,3-triazine scaffold in accessing substituted pyridine (B92270) derivatives.
Synthesis of Pyrimidines:
The reaction between 1,2,3-triazines and amidines is a particularly powerful method for pyrimidine (B1678525) synthesis. nih.govorganic-chemistry.org Specifically, Methyl 1,2,3-triazine-5-carboxylate, a constitutional isomer of the title compound, reacts with alkyl and aryl amidines at remarkable rates, often in less than five minutes at room temperature, to produce pyrimidines in high yields. nih.govorganic-chemistry.orgorganic-chemistry.org This reaction is nearly 10,000 times faster than with unsubstituted 1,2,3-triazine. nih.govorganic-chemistry.org The inverse electron demand nature of this reaction has been confirmed through kinetic studies, with electron-withdrawing groups on the triazine accelerating the reaction. nih.govorganic-chemistry.org While C4 methyl substitution has little effect on the reaction rate, C4/C6 dimethyl substitution slows the reaction but maintains a broad substrate scope. nih.govorganic-chemistry.org This method provides a rapid and efficient entry to highly substituted pyrimidines, which are key components in many biologically active molecules, including the HMG-CoA reductase inhibitor Rosuvastatin. nih.gov
Table 1: Reaction of Substituted 1,2,3-Triazines with Amidines for Pyrimidine Synthesis
| 1,2,3-Triazine Reactant | Amidine Reactant | Reaction Conditions | Product | Yield | Reference |
| Methyl 1,2,3-triazine-5-carboxylate | Benzamidine | CH₃CN, rt, <5 min | 2-Phenyl-5-methoxycarbonylpyrimidine | High | nih.gov |
| Methyl 4,6-dimethyl-1,2,3-triazine-5-carboxylate | Benzamidine | CH₃CN, rt, <24 h | 2-Phenyl-4,6-dimethyl-5-methoxycarbonylpyrimidine | High | nih.gov |
| 5-Cyano-1,2,3-triazine | Benzamidine | CH₃CN, rt | 2-Phenyl-5-cyanopyrimidine | High | organic-chemistry.org |
Synthesis of Fused Heterocyclic Systems:
The 1,2,4-triazine (B1199460) ring, a related heterocycle, is a common scaffold for creating fused heterocyclic systems. nih.gov These fused systems, such as pyrazolo[4,3-e] sigmaaldrich.comnih.govnih.govtriazines and pyrrolo[2,1-f] sigmaaldrich.comnih.govnih.govtriazines, are of significant interest due to their bioisosteric relationship with purines and their potential as kinase inhibitors and anticancer agents. nih.gov Synthetic strategies often involve the condensation of a 1,2,4-triazine with another heterocyclic ring. mdpi.com While direct examples involving this compound are less common in the provided search results, the general principle of using triazines as building blocks for fused systems is well-established.
Q & A
Q. What are the primary synthetic routes for Methyl 1,2,3-Triazine-4-Carboxylate, and how do reaction conditions influence yield and purity?
this compound can be synthesized via two main methodologies:
- Deoxygenation of 1,2,3-Triazine 1-Oxides : Using trialkyl phosphites (e.g., triethyl phosphite), this method achieves high yields (>80%) under mild conditions. Triethyl phosphite is preferred over trimethyl phosphite due to higher reactivity, forming phosphate byproducts that are easily separable. Aliphatic substituents at the 5-position may lead to minor 1,2,4-triazine byproducts, requiring chromatographic purification .
- Diazido-Alkenoate Cyclization : (Z)-4-Aryl-2,4-diazido-2-alkenoates undergo base-mediated cyclization without transition metals or strong acids. This method is efficient for aromatic substitutions and operates under mild conditions, though yields vary depending on the aryl group .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Spectroscopy : NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are essential for confirming molecular structure and purity. IR spectroscopy can identify carbonyl (C=O) and ester (C-O) functional groups.
- Crystallography : Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL (for refinement) and WinGX (for data processing) is recommended. ORTEP-3 provides visualization of anisotropic displacement parameters, critical for validating molecular geometry .
Advanced Research Questions
Q. How can researchers mitigate the formation of 1,2,4-triazine byproducts during deoxygenation of 1,2,3-triazine 1-oxides?
The unexpected formation of 1,2,4-triazine derivatives occurs predominantly with aliphatic substituents at the 5-position. To minimize this:
- Optimize reaction time and temperature to reduce side reactions.
- Use triethyl phosphite instead of trimethyl phosphite, as it accelerates the desired deoxygenation pathway.
- Employ silica gel chromatography or recrystallization for purification. Detailed reaction monitoring via TLC or HPLC is advised to track byproduct formation .
Q. What advanced strategies improve the refinement of this compound crystal structures using SHELXL?
- Parameterization : Use the
AFIXandSIMUcommands to constrain anisotropic displacement parameters for light atoms (e.g., hydrogen). - Twinned Data Handling : For twinned crystals, apply the
TWINandBASFcommands to refine scale factors. - High-Resolution Data : Prioritize data with resolution <1.0 Å to enhance model accuracy. SHELXL’s
L.S.» andCGLS` cycles are effective for high-resolution refinement .
Q. How does this compound participate in inverse electron-demand Diels–Alder (IEDDA) reactions, and what applications arise from its reactivity?
The electron-deficient triazine core acts as a dienophile in IEDDA reactions with electron-rich dienes (e.g., tetrazines). This reactivity enables:
Q. What computational methods complement experimental studies of this compound’s electronic properties?
- DFT Calculations : Gaussian or ORCA software can model frontier molecular orbitals (HOMO/LUMO) to predict reactivity in IEDDA reactions.
- Molecular Dynamics (MD) : Simulate solvation effects and intermolecular interactions in crystal packing. Pair with SCXRD data to validate predicted geometries .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
